molecular formula C23H24N4OS B11262251 N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B11262251
M. Wt: 404.5 g/mol
InChI Key: WFEOFSNRKBBEFJ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups. It is characterized by the presence of a naphthalene ring, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the naphthalene ring: This step involves the coupling of the naphthalene derivative with the pyrazolo[1,5-a]pyrazine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the sulfanylacetamide group: The final step involves the nucleophilic substitution of a suitable acetamide derivative with a thiol group, followed by the attachment of the 3-methylbutyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrazine core or the naphthalene ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4OS

Molecular Weight

404.5 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

InChI

InChI=1S/C23H24N4OS/c1-16(2)10-11-24-22(28)15-29-23-21-14-20(26-27(21)13-12-25-23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,12-14,16H,10-11,15H2,1-2H3,(H,24,28)

InChI Key

WFEOFSNRKBBEFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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